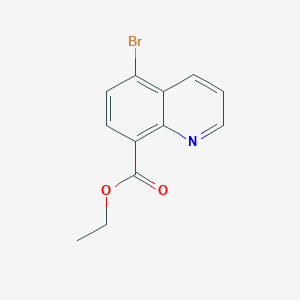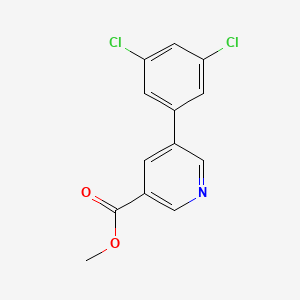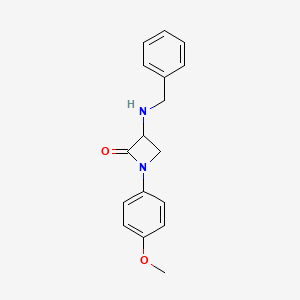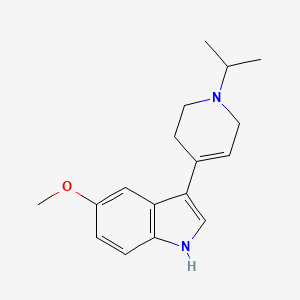![molecular formula C19H13NO B11845647 1-Phenylbenzo[f]quinolin-3(4H)-one CAS No. 64257-50-7](/img/structure/B11845647.png)
1-Phenylbenzo[f]quinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbenzo[f]quinolin-3(4H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a benzene ring and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylbenzo[f]quinolin-3(4H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a solution of benzyl amine and diketene can be stirred in acetonitrile at room temperature, followed by the addition of naphthalene-2-amine and 4-chlorobenzaldehyde. The mixture is then heated to 82°C, and iodine is added to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylbenzo[f]quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 1-phenylbenzo[f]quinolin-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenylbenzo[f]quinolin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-Phenylbenzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
64257-50-7 |
|---|---|
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
1-phenyl-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C19H13NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-12H,(H,20,21) |
InChI-Schlüssel |
NOEWJUYZGGDQCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)






![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)


